1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKMEHXVPSNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, sulfonyl chlorides, organic solvents like dichloromethane or toluene.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines, alkanes.
Substitution: Substituted piperidines, aromatic derivatives.
Scientific Research Applications
1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with key structural analogs identified in the evidence (Table 1).
Table 1: Structural Comparison of Piperidin-3-amine Derivatives
*Calculated based on molecular formula.
Key Observations:
Halogenation Effects :
- The dual Cl/F substitution in the target compound likely increases electron-withdrawing effects and lipophilicity compared to single-halogen analogs like and . This could improve membrane permeability and target binding in hydrophobic pockets .
- Fluorine’s smaller atomic radius and high electronegativity may reduce metabolic oxidation compared to bulkier substituents .
Heterocyclic vs. Aromatic Substituents: Compounds with heterocyclic substituents (e.g., pyrimidine in or pyrazole in ) exhibit distinct electronic profiles.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmacokinetics. The target compound’s free base form may require formulation adjustments for optimal bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 4-chloro-3-fluorobenzyl chloride can react with piperidin-3-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Catalysts like Ru(III) may enhance oxidation steps during purification . Optimization involves solvent selection (polar aprotic solvents preferred) and temperature control to minimize byproducts like N-oxides or halogenated impurities .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the piperidine and aryl rings, with characteristic shifts for the chloro-fluorophenyl group (e.g., δ 7.2–7.6 ppm for aromatic protons) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 269.1) and fragmentation patterns to validate structural integrity .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction mechanisms for oxidation or substitution pathways involving this compound be elucidated?
- Methodology :
- Spectroscopic Analysis : UV-Vis or EPR spectroscopy tracks intermediate species during permanganate oxidation, identifying Mn(V) or Mn(IV) intermediates .
- DFT Calculations : Computational modeling (e.g., Gaussian software) predicts transition states and activation energies for steps like C–N bond formation or halogen displacement .
Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?
- Methodology : Discrepancies in rate laws (e.g., first-order vs. pseudo-first-order kinetics) require:
- Isotopic Labeling : Use deuterated analogs to study hydrogen transfer steps .
- Variable-Temperature Kinetics : Arrhenius plots differentiate rate-limiting steps (e.g., electron transfer vs. bond cleavage) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Software like AutoDock Vina screens interactions with target receptors (e.g., serotonin transporters) using the compound’s 3D structure .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with activity metrics (IC₅₀, Ki) .
Q. What methods mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Intensification : Continuous flow reactors reduce side reactions by precise control of residence time and mixing .
- Byproduct Trapping : Scavengers like polymer-supported reagents remove unreacted intermediates .
Q. How can biological activity be systematically evaluated for this compound and its analogs?
- Methodology :
- In Vitro Assays : Radioligand binding assays (e.g., for σ receptors) quantify affinity using tritiated ligands .
- Metabolic Stability Testing : Liver microsome studies assess CYP450-mediated degradation .
Q. What experimental approaches address regioselectivity challenges in functionalizing the piperidine ring?
- Methodology :
- Protective Group Strategies : Boc protection of the amine directs electrophilic attacks to specific positions .
- Steric Effects Analysis : Substituent bulkiness at C3 (amine) vs. C4 (methyl) is modeled via molecular mechanics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
